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molecular formula C12H19N3O3 B8426776 4-(2-Diethylamino-ethoxy)-3-nitro-phenylamine

4-(2-Diethylamino-ethoxy)-3-nitro-phenylamine

Cat. No. B8426776
M. Wt: 253.30 g/mol
InChI Key: BZOCXVNYQTZZEW-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

A solution of 1.85 g (6.26 mmol) of N-[4-(2-diethylaminoethoxy)-3-nitrophenyl]acetamide in semiconcentrated aqueous hydrochloric acid is stirred for 2 hours at 100° C., cooled to ambient temperature, made basic with ice, and concentrated aqueous ammonia and the aqueous phase is exhaustively extracted with ethyl acetate. The combined organic phases are washed with water and dried over sodium sulfate. Yield: 1.38 g (87% of theory); C12H19N3O3 (M=253.30); calc.: molecular ion peak (M+H)+: 254; found: molecular ion peak (M+H)+: 254; Rf value: 0.68 (Alox, dichloromethane/methanol (39:1)).
Name
N-[4-(2-diethylaminoethoxy)-3-nitrophenyl]acetamide
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:20][CH3:21])[CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13]C(=O)C)=[CH:9][C:8]=1[N+:17]([O-:19])=[O:18])[CH3:2].N>Cl>[CH2:20]([N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][C:8]=1[N+:17]([O-:19])=[O:18])[CH3:21]

Inputs

Step One
Name
N-[4-(2-diethylaminoethoxy)-3-nitrophenyl]acetamide
Quantity
1.85 g
Type
reactant
Smiles
C(C)N(CCOC1=C(C=C(C=C1)NC(C)=O)[N+](=O)[O-])CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is exhaustively extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Name
Type
Smiles
C(C)N(CCOC1=C(C=C(C=C1)N)[N+](=O)[O-])CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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